

Molecular formula and IUPAC name of Ganoderenic acid E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderenic acid E*

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A Comprehensive Technical Guide to Ganoderenic Acid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This document provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This guide includes a summary of its molecular and chemical identity, and where available, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of its known signaling pathways.

Chemical Identity

Property	Value
Molecular Formula	C30H40O7[1]
IUPAC Name	(25R)-3,7,11,15,23-pentaoxo-Lanost-8-en-26-oic acid
CAS Number	98665-14-6[2]
Molecular Weight	512.63 g/mol [2]
Appearance	White to off-white solid[2]
Class	Triterpenoid[2]

Biological Activities and Therapeutic Potential

Ganoderenic acid E, as a member of the ganoderic acid family, is presumed to share in the diverse pharmacological activities attributed to this class of compounds, which are primarily known for their anti-cancer and anti-inflammatory properties. While specific data for **Ganoderenic acid E** is limited, the activities of closely related ganoderic acids provide a strong indication of its potential therapeutic applications.

Anticancer Activity

Triterpenoids from *Ganoderma lucidum*, including various ganoderic acids, have demonstrated significant cytotoxic effects against a range of cancer cell lines. These compounds are known to induce apoptosis (programmed cell death) and autophagy in cancer cells, while exhibiting lower toxicity towards healthy cells. The anticancer mechanisms of ganoderic acids often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

While specific IC50 values for **Ganoderenic acid E** are not readily available in the reviewed literature, the following table summarizes the cytotoxic activities of other ganoderic acids against various cancer cell lines, suggesting the potential potency of **Ganoderenic acid E**.

Compound	Cell Line	IC50 (μM)
Ganoderic acid Jc	HL-60 (Leukemia)	8.30
Ganoderiol E	MCF-7 (Breast Cancer)	6.35

Anti-inflammatory Activity

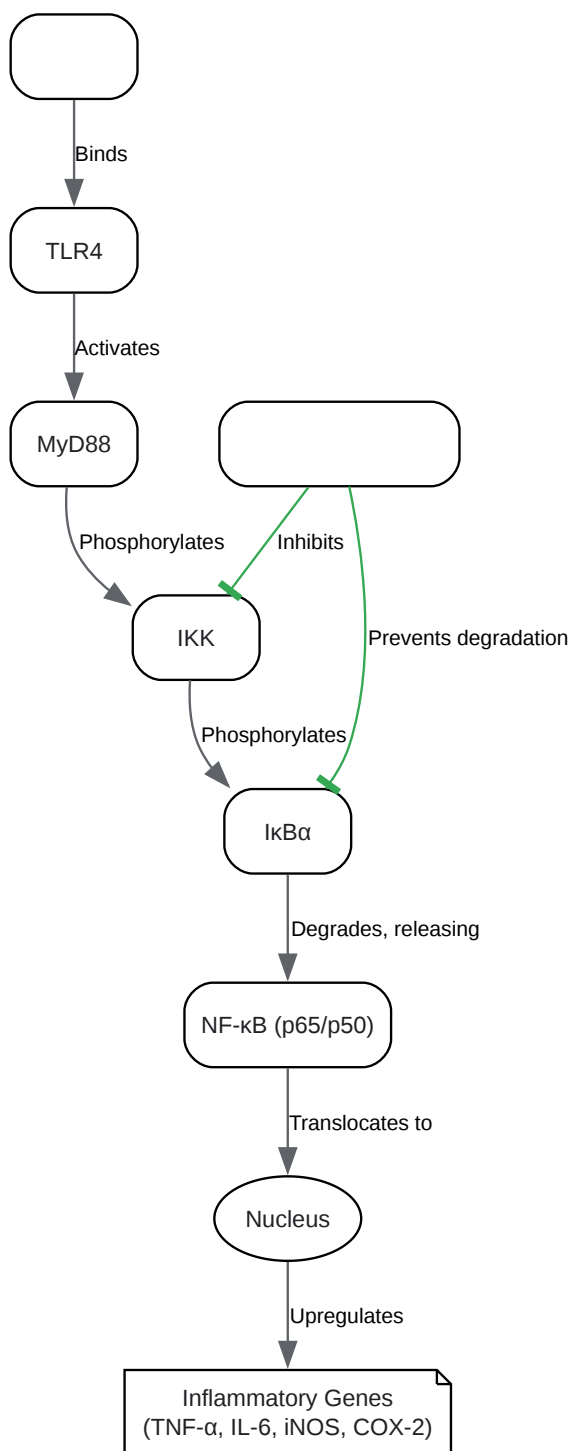
Ganoderic acids are recognized for their potent anti-inflammatory effects. They have been shown to alleviate inflammation by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. A primary mechanism of action is the inhibition of the TLR4/MyD88/NF-κB signaling pathway, which plays a central role in the inflammatory response. By suppressing this pathway, ganoderic acids can reduce the expression of inflammatory cytokines such as TNF-α and IL-6.

Signaling Pathways

The biological effects of ganoderic acids are mediated through their interaction with various cellular signaling pathways. The NF-κB and apoptosis pathways are two of the most significantly modulated cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the expression of inflammatory genes.

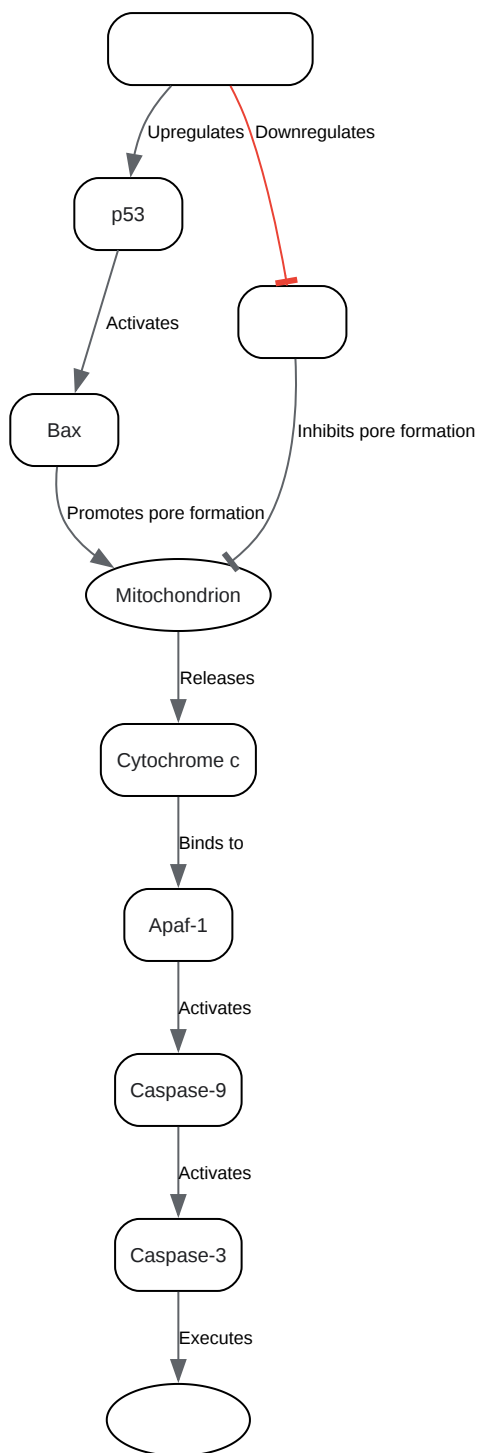


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Caption: Inhibition of the NF-κB signaling pathway by **Ganoderenic Acid E**.

Induction of the Intrinsic Apoptosis Pathway

Ganoderic acids can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.



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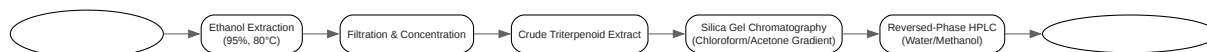
Caption: Induction of the intrinsic apoptosis pathway by **Ganoderenic Acid E**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Ganoderenic acid E**. These protocols are based on established methods for the analysis of ganoderic acids and other triterpenoids.

Isolation and Purification of Ganoderenic Acid E

This protocol describes a general method for the extraction and isolation of ganoderic acids from *Ganoderma lucidum*.



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Caption: Experimental workflow for the isolation of **Ganoderenic Acid E**.

Methodology:

- **Extraction:** The fruiting bodies of *Ganoderma lucidum* are dried, powdered, and then extracted with 95% ethanol at 80°C. This process is typically repeated three times to maximize the yield.
- **Concentration:** The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude triterpenoid extract.
- **Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography with a chloroform/acetone gradient elution.
- **Further Purification:** Fractions containing ganoderic acids are further purified using reversed-phase C-18 column chromatography with a water/methanol gradient.
- **Final Purification:** The final purification of **Ganoderenic acid E** is achieved through high-performance liquid chromatography (HPLC) and recrystallization.

- **Structure Elucidation:** The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **Ganoderenic acid E** on cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **Ganoderenic acid E** for 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 100 μ L of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by **Ganoderenic acid E**.

Methodology:

- **Protein Extraction:** Cells are treated with **Ganoderenic acid E**, and total protein is extracted using a suitable lysis buffer.
- **Protein Quantification:** The protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p65, I κ B α , Bax, Bcl-2, caspases) overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control such as β -actin or GAPDH.

Conclusion

Ganoderenic acid E is a promising bioactive compound with significant potential for therapeutic applications, particularly in the fields of oncology and anti-inflammatory drug development. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related ganoderic acids provides a strong foundation for future investigations. The protocols and pathway diagrams presented in this guide are intended to facilitate these research endeavors and contribute to the development of novel therapies based on this natural product.

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References

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- To cite this document: BenchChem. [Molecular formula and IUPAC name of Ganoderenic acid E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817812#molecular-formula-and-iupac-name-of-ganoderenic-acid-e]

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